molecular formula C17H21N3O3 B2596016 N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide CAS No. 1396565-03-9

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B2596016
CAS No.: 1396565-03-9
M. Wt: 315.373
InChI Key: SZGAHEMKOMYFFD-UHFFFAOYSA-N
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Description

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrimidine ring, an ethyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a urea derivative under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to produce a biological response.

    Signal Transduction: Affecting cellular signaling pathways to alter cell function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide
  • N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-hydroxyphenyl)acetamide
  • N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-chlorophenyl)acetamide

Uniqueness

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for various applications.

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-14-11-17(22)20(12-19-14)9-8-18-16(21)10-13-6-4-5-7-15(13)23-2/h4-7,11-12H,3,8-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGAHEMKOMYFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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